molecular formula C21H27N7O14P2-2 B1261244 2-hydro-beta-NAD(2-)

2-hydro-beta-NAD(2-)

Cat. No. B1261244
M. Wt: 663.4 g/mol
InChI Key: TVJJIHUATXWSJG-NNYOXOHSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydro-beta-NAD(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of 2-hydro-beta-NAD;  major species at pH 7.3. It is a conjugate base of a 2-hydro-beta-NAD.

Scientific Research Applications

1. Enzyme Inhibition and Interaction

  • "2-hydro-beta-NAD(2-)" is involved in interactions with various enzymes. One example is its role in the inhibition of NAD+ glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+. Modified forms of beta-NAD+, such as arabino analogues, have been found to be reversible slow-binding inhibitors of this enzyme, suggesting potential applications in regulating enzymatic activity (Muller-Steffner et al., 1992).

2. Polymer Degradation Studies

  • In studies related to polymer degradation, such as poly(beta-hydroxybutyrate), the use of enzymes like HBA dehydrogenase, which converts NAD to NADH, has been applied. This conversion, associated with an increase in light absorption, serves as a technique to monitor the concentration of monomers in polymer degradation studies, highlighting the utility of "2-hydro-beta-NAD(2-)" in material science (Foster & Tighe, 1995).

3. Structural Analysis of Proteins

  • In the analysis of protein structures, "2-hydro-beta-NAD(2-)" has been used to study the interaction and binding properties of enzymes. For instance, the study of beta-methylenethiazole-4-carboxamide adenine dinucleotide (TAD) binding to enzymes provides insights into the structural and kinetic properties of these enzymes (Ritter et al., 2003).

4. Understanding Metabolic Pathways

  • "2-hydro-beta-NAD(2-)" plays a crucial role in understanding various metabolic pathways. For instance, studies on enzymes like beta-hydroxyacid dehydrogenases, which catalyze the NAD(+) or NADP(+)-dependent oxidation of specific beta-hydroxyacid substrates, provide insights into metabolic processes and enzyme functionalities (Njau et al., 2001).

5. Clinical and Molecular Genetics

  • In the field of molecular genetics and clinical studies, the analysis of enzymes and mutations involving "2-hydro-beta-NAD(2-)" contributes to understanding various genetic disorders. For example, mutations in the 11 beta-hydroxysteroid dehydrogenase type 2 gene, which is involved in NAD-dependent processes, have been linked to specific syndromes and disorders (Stewart et al., 1996).

properties

Product Name

2-hydro-beta-NAD(2-)

Molecular Formula

C21H27N7O14P2-2

Molecular Weight

663.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

TVJJIHUATXWSJG-NNYOXOHSSA-L

Isomeric SMILES

C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1C(=CC=CN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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